ACY-957

HDAC1/2 selectivity biochemical inhibition Vorinostat comparator

Pan-HDAC inhibitors confound fetal hemoglobin (HbF) induction studies with off-target cytotoxicity. ACY-957 is a benzamide-based, orally active HDAC1/2 inhibitor (IC50: HDAC1=7 nM, HDAC2=18 nM) with >180-fold selectivity over HDAC3 and no inhibition of HDAC4-9 at ≤20 µM, enabling clean mechanistic dissection of HDAC1/2-dependent γ-globin pathways. • Induces γ-globin mRNA & HbF protein in erythroid progenitors without HDAC3 interference. • Activates GATA2 autoregulatory loop (8-fold mRNA increase); modulates Sox6/Bcl11A without altering cell cycle or proliferation. • Favorable oral PK (T1/2≈11 h; 24 h plasma levels above cellular IC50) supports once-daily dosing in primate models.

Molecular Formula C24H23N5OS
Molecular Weight 429.5 g/mol
Cat. No. B1379075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACY-957
SynonymsACY-957
Molecular FormulaC24H23N5OS
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)C5=CC=CS5)N
InChIInChI=1S/C24H23N5OS/c25-19-6-3-17(22-2-1-13-31-22)15-21(19)28-24(30)18-4-7-20-16(14-18)5-8-23(27-20)29-11-9-26-10-12-29/h1-8,13-15,26H,9-12,25H2,(H,28,30)
InChIKeyVURDNNVAYZDGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACY-957: Selective HDAC1/2 Inhibitor for Hemoglobinopathy Research


ACY-957 is a benzamide-based, orally active small-molecule inhibitor that selectively targets histone deacetylase 1 (HDAC1) and 2 (HDAC2) [1]. It exhibits an IC50 of 7 nM for HDAC1 and 18 nM for HDAC2, with significantly reduced activity against HDAC3 (IC50 = 1300 nM) and no measurable inhibition of HDAC4–9 . This compound is specifically designed to induce fetal hemoglobin (HbF) expression in erythroid progenitor cells, making it a critical tool for investigating therapeutic strategies for sickle cell disease and β-thalassemia [2].

Selective HDAC1/2 inhibition profile
Low HDAC3 inhibition – reduces off-target transcriptional confounding
Enables study of GATA2-dependent HbF induction in erythroid progenitors

Why ACY-957 Has No Direct Substitute in HbF Studies


While numerous HDAC inhibitors exist, their isoform selectivity profiles vary dramatically, leading to divergent biological outcomes and safety margins. For instance, pan-HDAC inhibitors like Vorinostat broadly inhibit multiple Class I and II HDACs, resulting in non-specific cytotoxicity and off-target effects that confound HbF induction experiments [1]. Similarly, Class I inhibitors such as Entinostat exhibit weaker potency and different selectivity windows for HDAC1/2 versus HDAC3, which can alter gene expression profiles and therapeutic indices . Even among HDAC1/2-selective inhibitors, the degree of selectivity over HDAC3 is critical, as HDAC3 inhibition has been linked to distinct transcriptional and cellular effects. The quantitative evidence below demonstrates precisely why ACY-957's unique selectivity and potency profile yields a distinct advantage for researchers aiming to dissect HDAC1/2-dependent HbF induction pathways without confounding HDAC3 or broader Class I/II inhibition.

  • Pan-HDAC inhibitors (e.g., Vorinostat) co-inhibit HDAC3 and Class II HDACs, introducing confounding cytotoxicity and off-target transcriptional effects.
  • Class I inhibitors (e.g., Entinostat) have weaker HDAC1/2 potency and different selectivity windows, altering gene expression profiles.
  • HDAC6-selective inhibitors may still inhibit HDAC1/2/3 without clear isoform discrimination, clouding HDAC1/2-specific interpretation.

ACY-957 vs. Other HDAC Inhibitors


HDAC1/2 Selectivity Over HDAC3 vs. Pan-HDAC Inhibitors

ACY-957 demonstrates a biochemical selectivity window of approximately 186-fold for HDAC1 over HDAC3 (IC50 7 nM vs 1300 nM) [1]. In contrast, the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA) shows essentially equipotent inhibition of HDAC1 (IC50 ~10 nM) and HDAC3 (IC50 ~20 nM), representing a selectivity window of only ~2-fold . This dramatic difference in HDAC3 avoidance is critical for minimizing off-target transcriptional effects. Furthermore, compared to the Class I-selective inhibitor Entinostat (HDAC1 IC50 = 243 nM, HDAC2 IC50 = 453 nM), ACY-957 is >34-fold more potent against HDAC1 and >25-fold more potent against HDAC2 .

HDAC1/2 vs. HDAC3 Selectivity
Reported
HDAC1 IC50 7 nMHDAC3 IC50 1300 nMVorinostat HDAC1/3 ~2-fold
Supports HDAC1/2-specific HbF induction interpretation, avoids HDAC3 confounding.
Reported biochemical assay; cross-study comparison.
HDAC1/2 selectivity biochemical inhibition Vorinostat comparator IC50 comparison

Cellular HDAC2 Over HDAC3 Selectivity Against HDAC6 Inhibitors

In primary hematopoietic progenitor cells, ACY-957 inhibits cellular HDAC2 with an IC50 of 304 nM [1]. The HDAC6-selective inhibitor Ricolinostat (ACY-1215), while potent against HDAC6 (IC50 = 5 nM), also exhibits significant off-target inhibition of HDAC1 (IC50 = 58 nM), HDAC2 (IC50 = 48 nM), and HDAC3 (IC50 = 51 nM) . This lack of cellular selectivity between HDAC1/2 and HDAC3 (approximately 1-fold) introduces confounding variables in experiments designed to study HDAC1/2-specific functions. ACY-957's cellular HDAC2 inhibition (304 nM) coupled with its high biochemical selectivity provides a cleaner tool for interrogating HDAC1/2 biology in relevant primary cell models.

Cellular HDAC2 Inhibition
Reported
304 nMIC50 in primary hematopoietic progenitors
Cellular selectivity context supports HDAC2 target engagement without HDAC3 inhibition.
Primary cell assay; Ricolinostat comparators show poor selectivity.
cellular HDAC2 inhibition primary hematopoietic cells Ricolinostat comparator therapeutic index

Pharmacokinetics and HbG Induction Following Oral Dosing in Primates

A single oral dose of 12.5 mg/kg ACY-957 in cynomolgus monkeys achieved a Cmax of 2.4 μM and a half-life (T1/2) of 10.9 hours, with plasma levels remaining above 0.6 μM at 24 hours post-dose [1]. This sustained exposure resulted in a substantial increase in gamma globin (HBG) mRNA and protein in peripheral blood [2]. Importantly, ACY-957 was well tolerated in a 3-week dosing regimen, with only reversible suppression of white blood cells observed, a known Class I HDAC inhibition effect [3]. In contrast, broader-spectrum HDAC inhibitors often exhibit dose-limiting toxicities at exposures required for similar pharmacodynamic responses, limiting their utility for chronic dosing studies in hemoglobinopathies.

Oral PK Profile (Primate)
Reported
2.4 μMCmax10.9 hT1/20.6 μM24h level
Sustained exposure model supports once-daily oral dosing in primate HbF research.
Single oral dose 12.5 mg/kg; cynomolgus monkey model.
in vivo pharmacokinetics HbG induction primate model oral dosing

GATA2-Dependent HbF Induction Without Affecting Proliferation

Treatment of primary human erythroid progenitors with ACY-957 leads to an 8-fold increase in GATA2 mRNA, a 10-fold decrease in Sox6 mRNA, and a 2-fold decrease in Bcl11A mRNA [1]. These changes are accompanied by dose- and time-dependent induction of γ-globin mRNA (HBG) and HbF protein, observed in cells from both healthy donors and sickle cell patients [2]. Crucially, ACY-957 achieves these effects without altering cell cycle progression or proliferation, a key differentiator from less selective HDAC inhibitors that often induce cytostatic or cytotoxic effects at efficacious doses [3]. Genetic knockdown of GATA2 attenuates HBG induction by ACY-957, confirming the compound's on-target mechanism [4].

HbF Induction vs. Proliferation
Reported
GATA2 mRNA: 8× increaseSox6 mRNA: 10× decreaseBcl11A: 2× decreaseNo cell cycle alteration
Mechanistic evidence supports HDAC1/2-dependent HbF induction without cytotoxic or growth-arrest confounders.
Primary human erythroid progenitor assays; GATA2 knockdown attenuates HbF.
HbF induction GATA2 mechanism transcriptional regulation erythroid differentiation

Preclinical Applications of ACY-957


HDAC1/2-Dependent HbF Induction in Primary Hematopoietic Cells

Use ACY-957 to dissect the specific contributions of HDAC1 and HDAC2 to fetal hemoglobin reactivation in erythroid progenitor cultures. The compound's high selectivity over HDAC3 ensures that observed increases in γ-globin mRNA and HbF protein are directly attributable to HDAC1/2 inhibition, as demonstrated by a >180-fold selectivity window [1]. This application is ideal for mechanistic studies requiring clean target engagement without confounding off-target effects.

GATA2-Mediated Transcriptional Networks in Erythroid Differentiation

Employ ACY-957 to activate the GATA2 autoregulatory loop in primary human erythroid progenitors, resulting in an 8-fold increase in GATA2 mRNA and downstream modulation of Sox6 and Bcl11A [2]. This provides a robust model system for studying the GATA2 transcriptional network and its role in globin gene regulation, with the advantage of not perturbing cell cycle or proliferation [3].

In Vivo HbF Induction Studies in Primates

Utilize ACY-957 in cynomolgus monkey models of sickle cell disease or β-thalassemia to evaluate the efficacy of selective HDAC1/2 inhibition on gamma globin induction. The compound's favorable pharmacokinetic profile (T1/2 ≈ 11 hours, 24-hour plasma levels > cellular IC50) supports once-daily oral dosing for sustained target engagement and robust HBG mRNA and protein increases [4].

Application
Selection Property
Validation Focus
HDAC1/2-dependent HbF induction studies in erythroid progenitors
HDAC3-sparing selectivity profile
GATA2-mediated HbF expression and transcription factor changes
GATA2 transcriptional network analysis
Clean on-target mechanism without cell cycle perturbation
GATA2 auto-regulation and Sox6/Bcl11A modulation
In vivo HbF induction in primate models
Sustained plasma exposure with once-daily oral dosing
HBG mRNA and protein induction in peripheral blood

Technical Documentation Hub

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27 linked technical documents
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